1-Palmitoyl-2-linoleoyl-rac-glycerol
Overview
Description
1-Palmitoyl-2-linoleoyl-rac-glycerol is a useful research compound. Its molecular formula is C37H68O5 and its molecular weight is 592.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallization and Polymorphism
- Crystallization and Transformation : A study examined the crystallization and transformation of polymorphic forms of triacylglycerols, including 1,2-dioleoyl-3-rac-linoleoyl glycerol (OOL), under different thermal treatments. This research is significant for understanding the physical properties of such compounds in various applications, especially in food and pharmaceutical industries (Bayés-García et al., 2013).
Chromatographic Separation and Analysis
- Enantiomeric Separation : Another study used recycle high-performance liquid chromatography (HPLC) with a chiral column to achieve the enantiomeric separation of various asymmetric triacylglycerols, including 1,2-dipalmitoyl-3-linoleoyl-rac-glycerol. This method is vital for detailed analysis and quality control in the production of these compounds (Nagai et al., 2011).
Pharmaceutical Applications
- Drug Delivery Systems : A study compared 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) loaded in different drug delivery systems, namely self-emulsifying granule system and solid self-nanoemulsifying drug delivery system. This research contributes to the development of more efficient oral dosage forms for drugs with poor water solubility, like PLAG (Kim et al., 2019).
Biological Activity and Health Effects
Impact on Immune Functions : The effects of PLAG supplementation on immune functions were studied in healthy adults. The study found that PLAG has an immunomodulatory function, potentially beneficial in managing immunological disorders like atopic and autoimmune diseases (Hwang et al., 2015).
Beta Cell Protection : Research on 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) showed its potential in protecting pancreatic beta cells in diabetic models. This suggests possible applications in the management and treatment of diabetes (Kim et al., 2019).
Symbiosis in Plants
- Symbiosis with Cyanobacteria : In a study on coralloid roots of Cycas revoluta, it was found that a mixture of diacylglycerols including 1-palmitoyl-2-linoleoyl-sn-glycerol induces differentiation in Nostoc cyanobacteria. This finding is crucial for understanding the chemical interactions in symbiotic relationships between plants and cyanobacteria (Hashidoko et al., 2019).
Properties
IUPAC Name |
(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXWJFFKLMLOHO-BCTRXSSUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701334362 | |
Record name | 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701334362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73649-99-7 | |
Record name | 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701334362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.